molecular formula C15H15NO2 B7474431 Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone

Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone

Cat. No. B7474431
M. Wt: 241.28 g/mol
InChI Key: UZOPPCDMXLZWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, also known as AZM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZM is a member of the class of compounds known as naphthalenyl ketones and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is complex and involves a range of biochemical pathways. One of the primary mechanisms of action of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to induce apoptosis, or cell death, in cancer cells by activating a range of intracellular signaling pathways.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase, induce apoptosis in cancer cells, and improve cognitive function and memory. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential applications in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in lab experiments is its well-characterized mechanism of action and range of biochemical and physiological effects. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, including its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases. Additionally, future research could focus on the development of new Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone derivatives with improved efficacy and reduced toxicity, as well as the development of new drug delivery systems to improve the bioavailability and targeting of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in the body. Overall, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone represents a promising lead compound for the development of new drugs with a range of potential applications in scientific research.

Synthesis Methods

Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-acetonaphthone with azetidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone.

Scientific Research Applications

Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In cancer research, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have potential as a chemotherapy agent due to its ability to induce apoptosis, or cell death, in cancer cells. In drug discovery, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name

azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-10-12-6-3-2-5-11(12)9-13(14)15(17)16-7-4-8-16/h2-3,5-6,9-10H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOPPCDMXLZWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone

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